molecular formula C8H8O4 B1198155 4-Hydroxymethylsalicylic acid CAS No. 106420-93-3

4-Hydroxymethylsalicylic acid

Cat. No.: B1198155
CAS No.: 106420-93-3
M. Wt: 168.15 g/mol
InChI Key: DSQWHAJLUOQMFI-UHFFFAOYSA-N
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Description

4-Hydroxymethylsalicylic acid (C₈H₈O₄) is a derivative of salicylic acid featuring a hydroxymethyl (-CH₂OH) group at the 4-position of the aromatic ring. The hydroxymethyl group likely enhances solubility and reactivity compared to other substituents, making it a candidate for drug development and chemical synthesis .

Properties

CAS No.

106420-93-3

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

2-hydroxy-4-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H8O4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,9-10H,4H2,(H,11,12)

InChI Key

DSQWHAJLUOQMFI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CO)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1CO)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Molecular Structures and Key Properties

The table below compares 4-hydroxymethylsalicylic acid with similar compounds:

Compound Molecular Formula Molecular Weight Substituent (Position) Synthesis Method Key Applications
This compound C₈H₈O₄ 168.15 -CH₂OH (4) Likely via hydroxymethylation of salicylic acid Potential pharmaceutical intermediate
4-Methylsalicylic acid C₈H₈O₃ 168.15 -CH₃ (4) Esterification of 4-methylsalicylic acid Antimicrobial agent, synthesis intermediate
4-Methoxysalicylic acid C₈H₈O₄ 168.15 -OCH₃ (4) Methoxylation or alkylation reactions Pharmaceutical impurity standard
4-Aminosalicylic acid C₇H₇NO₃ 153.14 -NH₂ (4) Nitration followed by reduction Tuberculosis treatment
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 -OH (4) Microbial fermentation or chemical synthesis Preservative, platform intermediate

Key Observations :

  • Molecular Weight : Derivatives with methyl or methoxy groups (e.g., 4-methyl- and 4-methoxysalicylic acids) share identical molecular weights but differ in polarity due to substituent electronegativity.
  • Synthetic Routes: 4-Methyl and 4-methoxy derivatives are synthesized via esterification or alkylation, while 4-aminosalicylic acid requires nitration/reduction steps .

Antioxidant and Analgesic Properties

Studies on salicylic acid derivatives (e.g., compounds 4a–4h in ) reveal that substituents significantly influence bioactivity:

  • Antioxidant Activity : Derivatives with electron-donating groups (e.g., -CH₃, -OCH₃) exhibit moderate DPPH radical scavenging (30–50% at 100 µg/mL), comparable to BHT . The hydroxymethyl group may enhance activity due to hydrogen-bonding capacity.
  • Analgesic Activity : 4-Methyl and 4-methoxy derivatives reduced acetic acid-induced writhing in mice by 40–60%, suggesting central analgesic mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Hydroxymethylsalicylic acid with high purity, and how can reaction conditions be optimized?

  • Methodology :

  • Synthesis : Start with salicylic acid derivatives as precursors. Use regioselective hydroxymethylation via Friedel-Crafts alkylation or enzymatic catalysis to introduce the hydroxymethyl group. Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .
  • Optimization : Vary parameters such as temperature (40–80°C), solvent polarity (e.g., methanol/water mixtures), and catalyst type (e.g., Lewis acids like AlCl₃). Conduct factorial design experiments to identify optimal conditions .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the compound. Validate purity via NMR (¹H/¹³C) and mass spectrometry (HRMS) .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodology :

  • Storage : Store in amber vials at −20°C under inert gas (argon/nitrogen) to prevent oxidation and moisture absorption. Confirm stability via periodic HPLC analysis (e.g., retention time shifts or new peaks indicating degradation) .
  • Handling : Avoid exposure to strong acids/bases, oxidizing agents, and UV light. Use anhydrous solvents in reactions to minimize hydrolysis .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodology :

  • Structural Elucidation : Combine ¹H-NMR (to identify aromatic protons and hydroxymethyl groups) and ¹³C-NMR (to confirm carboxylic acid and hydroxyl moieties). Use FT-IR to detect O–H (3200–3600 cm⁻¹) and C=O (1680–1700 cm⁻¹) stretches .
  • Quantitative Analysis : Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) and UV detection at 254 nm. Calibrate with a certified reference standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology :

  • Standardization : Replicate assays under controlled conditions (e.g., cell lines, incubation time, and solvent consistency). Compare IC₅₀ values across studies using statistical tools (ANOVA, t-tests) to identify outliers .
  • Mechanistic Studies : Use molecular docking to predict binding affinities to target proteins (e.g., cyclooxygenase-2) and validate via enzyme inhibition assays. Cross-reference with metabolomics data to rule off-target effects .

Q. What strategies are effective for studying the degradation pathways of this compound under physiological conditions?

  • Methodology :

  • In Vitro Degradation : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Analyze degradation products via LC-MS/MS and propose pathways (e.g., ester hydrolysis or oxidative cleavage) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying temperatures. Identify major degradation products and assess their toxicity via in vitro cytotoxicity assays .

Q. How can structure-activity relationship (SAR) studies be designed to improve the antioxidant efficacy of this compound analogs?

  • Methodology :

  • Derivative Synthesis : Introduce electron-donating groups (e.g., methoxy, amino) at the ortho/para positions to enhance radical scavenging. Synthesize derivatives via nucleophilic substitution or coupling reactions .
  • Bioactivity Assays : Measure DPPH radical scavenging activity and compare IC₅₀ values. Use computational tools (e.g., density functional theory) to calculate bond dissociation energies (BDE) of O–H groups, correlating with antioxidant potential .

Q. What advanced techniques are recommended for detecting trace impurities in this compound batches?

  • Methodology :

  • Impurity Profiling : Use ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole-time-of-flight (Q-TOF) MS to identify impurities at ppm levels. Compare fragmentation patterns with spectral libraries .
  • Quantitative NMR (qNMR) : Employ ¹H-qNMR with an internal standard (e.g., maleic acid) to quantify residual solvents or synthetic by-products (e.g., unreacted salicylic acid) .

Methodological Notes

  • Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate raw data (supplementary files) from processed results. Use heatmaps or dose-response curves to visualize bioactivity trends .
  • Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration dates) in a lab notebook. Share datasets via repositories like Zenodo to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxymethylsalicylic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxymethylsalicylic acid

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